MFCD15142631
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Overview
Description
MFCD15142631 is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a hydroxyphenyl group
Preparation Methods
The synthesis of MFCD15142631 typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.
Final Assembly: The final step involves the coupling of the hydroxyphenyl group with the thiazole-hydrazone intermediate under specific reaction conditions, such as refluxing in ethanol with an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
MFCD15142631 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD15142631 has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of MFCD15142631 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to MFCD15142631 include:
2-Acetylphenol: Similar in having a hydroxyphenyl group but lacks the thiazole and hydrazone moieties.
Thiazole Derivatives: Compounds with a thiazole ring but different substituents, which can affect their chemical reactivity and biological activity.
Hydrazone Derivatives: Compounds with a hydrazone linkage but different aromatic groups, influencing their stability and interaction with biological targets.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-5-3-4-6-11(10)18/h3-7,18H,1-2H3,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWRFFPRJSNFCX-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CC=C2O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=CC=C2O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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